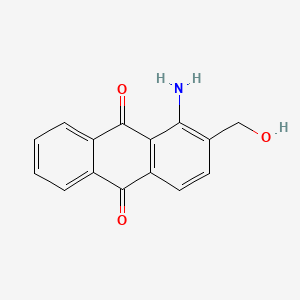

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

描述

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core with an amino group at position 1 and a hydroxymethyl group at position 2. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

准备方法

The synthesis of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of 1-aminoanthraquinone with formaldehyde under mild conditions. This reaction typically occurs in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups at positions 9 and 10 can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted anthraquinones.

科学研究应用

Chemistry

- Precursor for Synthesis : 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione serves as a precursor for the synthesis of more complex anthraquinone derivatives. Its functional groups allow for various modifications that can lead to new compounds with tailored properties for specific applications.

Biology

- Antimicrobial Activity : Studies have demonstrated the compound's potential as an antimicrobial agent against various bacterial strains. Research indicates that it exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown that it affects essential cellular proteins involved in cell growth and survival pathways, making it a candidate for further development as an anticancer agent .

Medicine

- Therapeutic Applications : Beyond its antimicrobial and anticancer properties, this compound is being explored for its anti-inflammatory effects and potential use in treating various diseases. Its ability to modulate biochemical pathways suggests that it could be beneficial in drug development .

Industrial Uses

- Dyes and Pigments : The vibrant color properties of this compound make it suitable for use in the production of dyes and pigments. This application capitalizes on its structural characteristics to create colorants with specific hues and stability .

Case Studies

作用机制

The mechanism of action of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce apoptosis and inhibit tumor growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

相似化合物的比较

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific functional groups. Similar compounds include:

1-Amino-2-hydroxyanthraquinone: Lacks the hydroxymethyl group, which may affect its biological activity.

1-Amino-5,8-dihydroxy-4-(2-hydroxyethylamino)anthracene-9,10-dione: Contains additional hydroxyl and amino groups, which may enhance its biological activity.

生物活性

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione (also known as 1-amino-2-hydroxymethyl-anthraquinone) is a compound belonging to the anthraquinone family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an anthracene backbone with hydroxymethyl and amino functional groups that contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 253.25 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of topoisomerases and the generation of reactive oxygen species (ROS).

- Case Study : A study conducted on HL-60 human leukemia cells demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of approximately 4.02 µM. The mechanism involved the stabilization of topoisomerase II-DNA complexes, leading to increased DNA damage and apoptosis .

Antibacterial Activity

The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies revealed that this compound had minimum inhibitory concentration (MIC) values ranging from 8.33 µM against E. coli to 22.9 µM against S. aureus, indicating moderate to strong antibacterial efficacy .

Neuroprotective Effects

Recent research has also investigated the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

- Case Study : In a study evaluating the effects on neuronal cell lines, it was found that this compound could inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The results indicated potential benefits for treating conditions like depression and Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound interacts with topoisomerase enzymes, disrupting DNA replication in cancer cells.

- Oxidative Stress Induction : It promotes ROS production, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Its action as a MAO inhibitor suggests potential therapeutic applications in neurodegenerative disorders.

Data Summary Table

| Biological Activity | Mechanism of Action | IC50/MIC Values |

|---|---|---|

| Anticancer | Topoisomerase inhibition | ~4.02 µM (HL-60 cells) |

| Antibacterial | Disruption of bacterial cell wall synthesis | 8.33 µM (E. coli) |

| Neuroprotective | MAO inhibition | Not specified |

属性

IUPAC Name |

1-amino-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMWWIREEDECOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178817 | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24094-44-8 | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。